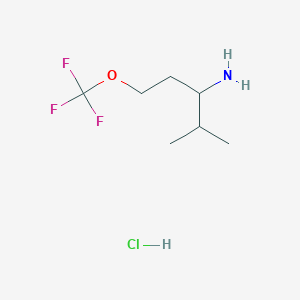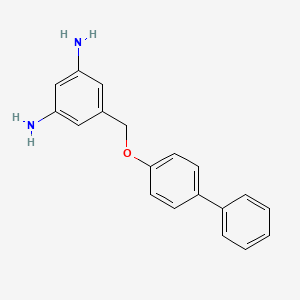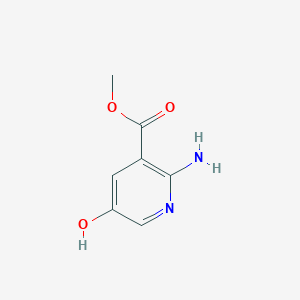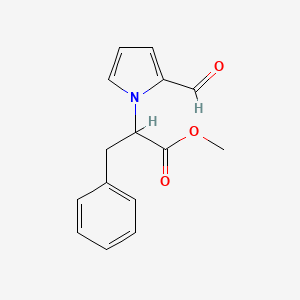
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3-hydroxy-6-methoxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of tert-Butyl 3-oxo-6-methoxy-1H-indazole-1-carboxylate.
Reduction: Formation of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-hydroxy-1H-indazole-1-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
tert-Butyl 3-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, potentially altering its chemical properties and applications.
Uniqueness
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
tert-butyl 6-methoxy-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)15-10-7-8(18-4)5-6-9(10)11(16)14-15/h5-7H,1-4H3,(H,14,16) |
InChI-Schlüssel |
DEJZDPKMVKOGED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)

![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

